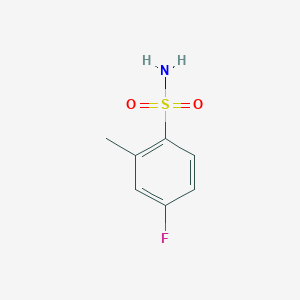

4-氟-2-甲基苯磺酰胺

描述

4-Fluoro-2-methylbenzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance the selectivity and potency of certain inhibitors, such as COX-2 inhibitors, which are relevant in the treatment of conditions like rheumatoid arthritis and acute pain . Additionally, the fluorine atom's presence affects the binding interactions with enzymes, as seen in the case of carbonic anhydrases .

Synthesis Analysis

The synthesis of derivatives of 4-fluoro-2-methylbenzenesulfonamide involves various chemical reactions and catalysts. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are selective COX-2 inhibitors, includes the introduction of a fluorine atom to increase selectivity . N-Fluorobenzenesulfonimide has been used as a catalyst attenuator in the cycloisomerization of ynesulfonamide to synthesize azepino[4,5-b]indole derivatives . Moreover, N-fluorobenzenesulfonimide has been employed as an oxidant in the copper-catalyzed N-demethylation of amides .

Molecular Structure Analysis

The molecular structure of 4-fluoro-2-methylbenzenesulfonamide and its derivatives is crucial for their biological activity and interaction with enzymes. For example, the crystal structures of fluorinated benzenesulfonamides complexed with carbonic anhydrase isozymes have been determined, showing that fluorinated compounds exhibit higher binding potency than non-fluorinated ones . The crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative have been investigated, revealing the importance of intermolecular interactions and hydrogen bonding in the formation of their crystal structures .

Chemical Reactions Analysis

4-Fluoro-2-methylbenzenesulfonamide and its derivatives participate in various chemical reactions. The fluorine atom plays a significant role in these reactions, as seen in the enantioselective fluorination of 2-oxindoles, where the reactivity and selectivity of N-fluorobenzenesulfonamide were fine-tuned by modifying the substituents on its phenyl rings . Additionally, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for certain pesticides, involves a series of reactions starting from bis(4-amino-2-chlorophenyl) disulfide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-2-methylbenzenesulfonamide derivatives are influenced by their molecular structure. The synthesis and characterization of a sulfonamide compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, involved various spectroscopic techniques and theoretical calculations to determine its structural and spectroscopic properties, as well as its thermodynamic properties and molecular interactions . The presence of fluorine atoms in the structure of benzenesulfonamides has been shown to significantly affect their binding potencies and selectivities .

科学研究应用

1. 铁的腐蚀抑制

已经研究了吡啶衍生物,包括类似于4-氟-2-甲基苯磺酰胺的化合物,对铁的吸附和腐蚀抑制性能。量子化学计算和分子动力学模拟已被用于研究这些性质,证明了它们在腐蚀预防中的有效性 (Kaya et al., 2016)。

2. 有机合成中的化学转化

研究表明,与4-氟-2-甲基苯磺酰胺相关的化合物参与了各种有机转化反应。例如,将4,6-二苯基-5-氟-2-氨基嘧啶转化为相关的磺酰胺化合物一直备受关注,突显了这些化合物在复杂有机合成过程中的作用 (Wang et al., 2017)。

3. 晶体结构分析

已经进行了对N-(4-氟苯甲酰)-苯磺酰胺和N-(4-氟苯甲酰)-4-甲基苯磺酰胺等密切相关化合物的晶体结构的研究。这些研究侧重于理解堆积模式和分子间相互作用,这对于新材料和药物的开发至关重要 (Suchetan et al., 2015)。

4. 酶抑制研究

已经研究了与4-氟-2-甲基苯磺酰胺相关的化合物作为酶抑制剂的潜力。例如,对类似磺酰胺化合物对碳酸酐酶的抑制研究提供了对新治疗剂开发的见解 (Dugad & Gerig, 1988)。

安全和危害

4-Fluoro-2-methylbenzenesulfonamide may cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Contact with water liberates toxic gas . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

作用机制

Target of Action

It is known that sulfonamides, a class of compounds to which 4-fluoro-2-methylbenzenesulfonamide belongs, often target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and reproduction .

Result of Action

As a sulfonamide, its action typically results in the inhibition of bacterial growth and reproduction by interfering with folic acid synthesis .

属性

IUPAC Name |

4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVGGHJPLSSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

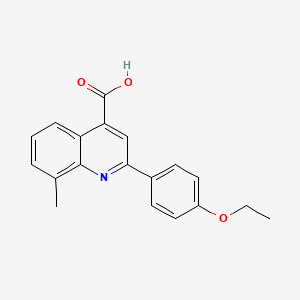

CC1=C(C=CC(=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357559 | |

| Record name | 4-Fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylbenzenesulfonamide | |

CAS RN |

489-17-8 | |

| Record name | 4-Fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)